An In-depth Technical Guide to 2-Azido-2-deoxy-D-galactose: Structure, Properties, and Applications in Advanced Glycobiology
An In-depth Technical Guide to 2-Azido-2-deoxy-D-galactose: Structure, Properties, and Applications in Advanced Glycobiology
Executive Summary
2-Azido-2-deoxy-D-galactose (GalAz) is a synthetically modified monosaccharide that has become an indispensable tool in chemical biology and drug development. By replacing the hydroxyl group at the C-2 position of D-galactose with a bioorthogonal azide moiety, researchers have unlocked a powerful chemical reporter for metabolic glycoengineering. This guide provides a comprehensive overview of GalAz, detailing its fundamental chemical structure and physicochemical properties, established synthetic routes, and its reactivity. We delve into its primary application in metabolic labeling, offering field-proven experimental protocols for its use in cellular systems. Furthermore, we explore its expanding role in proteomics, disease research, and the development of targeted therapeutics, particularly in oncology. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule for advanced applications.
Introduction: The Strategic Advantage of 2-Azido-2-deoxy-D-galactose
Glycosylation, the enzymatic process of attaching glycans (carbohydrates) to proteins and lipids, is a critical post-translational modification that governs a vast array of biological processes, from protein folding and cell-cell communication to immune responses. Dysregulation of glycosylation is a hallmark of numerous diseases, including cancer. The study of these complex "glycoproteomes" has historically been challenging due to the structural diversity of glycans and the lack of tools for their direct visualization and analysis in living systems.
Metabolic glycoengineering (MGE) offers a powerful solution. This technique relies on the cell's own metabolic machinery to process and incorporate unnatural sugar analogs, bearing a bioorthogonal chemical reporter, into nascent glycans.[1] 2-Azido-2-deoxy-D-galactose (GalAz) is a premier example of such an analog. The azide group (-N₃) at its C-2 position serves as an ideal chemical handle; it is small, abiotic, and chemically inert within the complex cellular milieu, preventing off-target reactions.[1] Once incorporated into cellular glycoconjugates, the azide can be selectively and covalently tagged with probes containing a complementary functional group (e.g., an alkyne) via highly efficient and specific "click chemistry" reactions.[2][3][4] This two-step strategy enables the visualization, enrichment, and identification of galactosylated biomolecules, providing unprecedented insights into their biological functions.[5]
Chemical Structure and Physicochemical Properties
The utility of GalAz is grounded in its precise chemical architecture. It is an analog of D-galactose, differing only by the substitution of the C-2 hydroxyl group with an azide group. This subtle modification is key, as it is generally tolerated by the cellular enzymes responsible for galactose metabolism.
Structural Identifiers
-
IUPAC Name: (3R,4R,5R,6R)-3-Azido-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4,5-triol[6]
-
CAS Number: 68733-26-6[6]
-
Molecular Formula: C₆H₁₁N₃O₅[6]
-
Molecular Weight: 205.17 g/mol [6]
Quantitative Physicochemical Data
For enhanced bioavailability in cell-based assays, GalAz is often used in its peracetylated form (e.g., 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose, or Ac₄GalAz). The acetyl groups mask the polar hydroxyls, increasing the molecule's hydrophobicity and facilitating passive diffusion across the cell membrane.[1] Inside the cell, non-specific cytosolic carboxyesterases efficiently remove the acetyl groups, liberating the active GalAz for metabolic processing.[1]
| Property | 2-Azido-2-deoxy-D-galactose | 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose |
| Appearance | White Crystalline Solid[6] | White to off-white crystalline solid[7] |
| Molecular Formula | C₆H₁₁N₃O₅[6] | C₁₂H₁₇N₃O₈[7][8] |
| Molecular Weight | 205.17 g/mol [6] | 331.28 g/mol [7][8] |
| Melting Point | 177-180 °C (decomposes)[6] | 165-166 °C[7] |
| Solubility | DMSO, Methanol, Water[6] | N/A |
| Storage Temperature | 0 to 8 °C[6] | Refrigerated |
Chemical Synthesis and Bioorthogonal Reactivity
Synthetic Strategies
The synthesis of 2-azido-2-deoxy-D-galactose and its derivatives is a well-established area of carbohydrate chemistry. Pioneering work by Lemieux and Ratcliffe laid the groundwork, utilizing 2-azido-2-deoxy-galactosyl bromides as key intermediates.[9] Modern methods have focused on improving stereoselectivity and yield. Key synthetic approaches include:
-
Azidophenylselenylation of Glycals: This method provides a direct route to phenylseleno 2-azido-2-deoxy derivatives, which are versatile glycosyl donors for subsequent reactions.[9]
-
Gold-Catalyzed S
N2 Glycosylation: This highly stereoselective method allows for the synthesis of 1,2-cis-2-azido-2-deoxyglycosidic linkages with excellent efficiency and control, which is crucial for constructing complex oligosaccharides.[10][11] -
Nucleophilic Displacement: A common strategy involves the sulfonation of a hydroxyl group at the C-2 position of a suitable glucose precursor, followed by nucleophilic displacement with sodium azide. This inverts the stereochemistry at C-2, converting the gluco-configuration to the desired manno- or galacto-configuration depending on the starting material and reaction conditions.[12]
The Power of the Azide: Click Chemistry
The true utility of GalAz as a chemical reporter lies in the bioorthogonal reactivity of its azide group. The most prevalent reaction used to label the azide is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[13]
Causality of CuAAC's Success:
-
Bioorthogonality: Both the azide and alkyne functional groups are virtually absent from biological systems, ensuring the reaction proceeds only between the intended partners with no side reactions.[4]
-
High Efficiency: The copper(I) catalyst dramatically accelerates the reaction rate (by a factor of 10⁷ to 10⁸ compared to the uncatalyzed reaction), allowing it to proceed to high yield under mild, aqueous conditions compatible with biological samples.[13]
-
Specificity: The CuAAC reaction specifically forms a stable 1,4-disubstituted triazole linkage, providing a robust and irreversible covalent bond between the labeled glycan and the detection probe.[13]
This reaction enables the attachment of a wide variety of reporter tags, such as fluorescent dyes (for imaging), biotin (for enrichment and pull-down experiments), or mass tags (for mass spectrometry-based identification).[1][14]
Core Application: Metabolic Glycoengineering Workflow
The primary application of GalAz is the metabolic labeling of glycoconjugates in living cells and organisms. The process follows a logical pathway from administration to detection.
Mechanism of Cellular Processing:
-
Uptake: Peracetylated GalAz (Ac₄GalAz) diffuses across the cell membrane.
-
Deacetylation: Cytosolic esterases remove the acetyl protecting groups, releasing GalAz.
-
Metabolic Conversion: GalAz enters the Leloir pathway, a conserved metabolic route for galactose. It is converted by cellular enzymes, such as galactokinase (GALK) and UDP-galactose 4′-epimerase (GALE), into the nucleotide sugar donor UDP-6-azido-glucose (UDP-6AzGlc) or a related azido-sugar donor.[5]
-
Incorporation: Glycosyltransferases, the enzymes that build glycan chains, utilize the azido-UDP-sugar as a substrate, incorporating the azido-monosaccharide into growing glycoproteins and other glycoconjugates in the endoplasmic reticulum and Golgi apparatus.[5]
-
Bioorthogonal Ligation: The cells are then lysed, and the azide-modified proteome is reacted with an alkyne-bearing probe via CuAAC for downstream analysis.
Caption: Workflow for metabolic labeling using Ac₄GalAz.
Experimental Protocols
The following is a generalized, field-proven protocol for metabolic labeling of cultured mammalian cells with Ac₄GalAz followed by detection via CuAAC.
Part A: Metabolic Labeling of Cultured Cells
Rationale: This phase introduces the azido-sugar to the cells, allowing for its metabolic incorporation over time. The optimal concentration and incubation time are critical parameters that must be empirically determined for each cell line and experimental goal.
Materials:
-
Mammalian cells of interest (e.g., HepG2, HT29) at ~70-80% confluency.
-
Complete cell culture medium.
-
Ac₄GalAz stock solution (e.g., 50 mM in sterile DMSO).
-
Vehicle control (sterile DMSO).
Procedure:
-
Prepare Labeling Medium: Aspirate the existing medium from the cells. Prepare fresh medium containing the desired final concentration of Ac₄GalAz. A typical starting concentration range is 10-200 µM.[15] It is crucial to also prepare a vehicle control plate with an equivalent volume of DMSO.
-
Incubation: Add the labeling medium (or vehicle control medium) to the cells.
-
Culture: Return the cells to a 37°C, 5% CO₂ incubator. Incubate for 24-72 hours. The duration depends on the rate of protein turnover and glycosylation in the specific cell type.[15]
-
Harvesting: After incubation, wash the cells twice with cold phosphate-buffered saline (PBS) to remove any unincorporated sugar. The cells can then be harvested by scraping or trypsinization. Proceed immediately to cell lysis or store cell pellets at -80°C.
Part B: Click Chemistry Ligation (CuAAC)
Rationale: This step covalently attaches a reporter molecule to the azide-modified proteins within the cell lysate. The reaction components are added sequentially to ensure the in situ generation of the active Cu(I) catalyst.
Materials:
-
Labeled cell pellet from Part A.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Alkyne-probe stock solution (e.g., 10 mM Alkyne-Biotin or Alkyne-Fluorophore in DMSO).
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water).
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate stock solution (freshly prepared, 50 mM in water).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand stock solution (e.g., 10 mM in DMSO).
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer. Incubate on ice for 30 minutes with periodic vortexing. Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant (containing the proteome) to a new tube.
-
Determine Protein Concentration: Use a standard protein assay (e.g., BCA assay) to determine the total protein concentration of the lysate.
-
Prepare Click Reaction Cocktail: For a typical 100 µL reaction containing 100 µg of protein:
-
Add the protein lysate to a microcentrifuge tube.
-
Add the alkyne-probe to a final concentration of 100 µM.
-
Add the TBTA ligand to a final concentration of 100 µM. Vortex briefly. (The ligand stabilizes the Cu(I) oxidation state).
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding the reducing agent (TCEP or Sodium Ascorbate) to a final concentration of 1 mM.
-
-
Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours, protected from light (especially if using a fluorescent probe).
-
Downstream Analysis: The reaction mixture is now ready for analysis.
-
For Biotin Probes: Labeled proteins can be visualized by Western blot using streptavidin-HRP or enriched using streptavidin-coated beads for subsequent mass spectrometry-based proteomic analysis.
-
For Fluorescent Probes: Labeled proteins can be visualized directly by in-gel fluorescence scanning or SDS-PAGE followed by fluorescence imaging.
-
Applications in Research and Drug Development
The ability to specifically tag and analyze galactosylated proteins has opened new avenues in both basic research and translational science.
-
Proteomics and Glycoproteomics: GalAz labeling, coupled with mass spectrometry, enables the site-specific identification of glycosylation and quantification of changes in response to stimuli or in disease states.[16][17]
-
Cancer Biology: Many cancers exhibit aberrant glycosylation. GalAz has been used to label cancer cells, revealing unique glycan signatures that can serve as biomarkers. Studies have shown that GalAz can outperform other azido sugars like azido-mannose (ManAz) for labeling and targeting hepatocellular carcinoma, demonstrating higher labeling efficiency at lower concentrations.[15][18]
-
Targeted Drug Delivery: The azide handle displayed on the surface of cancer cells after metabolic labeling can serve as a chemical receptor for targeted drug delivery. A therapeutic agent conjugated to a cyclooctyne (e.g., DBCO) can be administered, which will then "click" onto the azide-labeled cancer cells, increasing the local concentration of the drug at the tumor site and potentially reducing systemic toxicity.[15]
Caption: Targeted drug delivery via metabolic glycoengineering.
Safety and Handling
As a chemical reagent, 2-azido-2-deoxy-D-galactose requires appropriate safety precautions.
-
Hazard Classification: The compound is classified as Acute Toxicity, Category 4, for oral, dermal, and inhalation routes. It is harmful if swallowed, in contact with skin, or if inhaled.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and safety glasses with side shields.[6][19]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid generating dust. Wash hands thoroughly after handling.[19][20]
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended by the supplier (typically 0 to 8°C).[6]
Conclusion and Future Outlook
2-Azido-2-deoxy-D-galactose has transitioned from a niche chemical tool to a mainstream reagent in the study of glycosylation. Its robust performance in metabolic labeling, combined with the efficiency of click chemistry, provides a versatile platform for interrogating complex biological systems. Future developments will likely focus on creating new GalAz derivatives with enhanced cell-type specificity, exploring its therapeutic potential in combination with other modalities, and applying it to more complex in vivo models to better understand the role of galactosylation in health and disease. The continued application of this powerful molecule promises to yield significant new insights into the intricate world of the glycome.
References
-
Highly Stereoselective Synthesis of 2-Azido-2-Deoxyglycosides via Gold-Catalyzed SN2 Glycosylation. (2023). PMC. [Link]
-
Highly Stereoselective Synthesis of 2-Azido-2-Deoxyglycosides via Gold-Catalyzed SN2 Glycosylation. (2023). pubs.acs.org. [Link]
-
Optimization of Azidophenylselenylation of Glycals for the Efficient Synthesis of Phenyl 2-Azido-2-Deoxy-1-Selenoglycosides: Solvent Control. (2022). MDPI. [Link]
-
3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose. PubChem. [Link]
-
Azido-Galactose Outperforms Azido-Mannose for Metabolic Labeling and Targeting of Hepatocellular Carcinoma. (2018). PMC. [Link]
-
Synthesis of 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-manno derivatives as versatile building blocks. (2020). PMC. [Link]
-
Azido-galactose outperforms azido-mannose for metabolic labeling and targeting of hepatocellular carcinoma. (2018). Royal Society of Chemistry. [Link]
-
Azido-Galactose Outperforms Azido-Mannose for Metabolic Labeling and Targeting of Hepatocellular Carcinoma. ResearchGate. [Link]
-
The Metabolic Chemical Reporter Ac46AzGal Could Incorporate Intracellular Protein Modification in the Form of UDP-6AzGlc Mediated by OGT and Enzymes in the Leloir Pathway. (2021). PMC. [Link]
-
Azide conjugates - for Click chemistry. Interchim. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. organic-chemistry.org. [Link]
-
An Integrated Proteomic and Glycoproteomic Investigation Reveals Alterations in the N-Glycoproteomic Network Induced by 2-Deoxy-D-Glucose in Colorectal Cancer Cells. (2022). PubMed. [Link]
-
An Integrated Proteomic and Glycoproteomic Investigation Reveals Alterations in the N-Glycoproteomic Network Induced by 2-Deoxy-D-Glucose in Colorectal Cancer Cells. (2022). MDPI. [Link]
-
AzidoTMT Enables Direct Enrichment and Highly Multiplexed Quantitation of Proteome-Wide Functional Residues. (2023). PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-Azido-2-deoxy-D-galactose | 68733-26-6 [chemicalbook.com]
- 4. interchim.fr [interchim.fr]
- 5. The Metabolic Chemical Reporter Ac46AzGal Could Incorporate Intracellular Protein Modification in the Form of UDP-6AzGlc Mediated by OGT and Enzymes in the Leloir Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synthose.com [synthose.com]
- 7. glycodepot.com [glycodepot.com]
- 8. 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose | C12H17N3O8 | CID 15322432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Highly Stereoselective Synthesis of 2-Azido-2-Deoxyglycosides via Gold-Catalyzed SN2 Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chinesechemsoc.org [chinesechemsoc.org]
- 12. Synthesis of 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-manno derivatives as versatile building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Click Chemistry [organic-chemistry.org]
- 14. AzidoTMT Enables Direct Enrichment and Highly Multiplexed Quantitation of Proteome-Wide Functional Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Azido-Galactose Outperforms Azido-Mannose for Metabolic Labeling and Targeting of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Integrated Proteomic and Glycoproteomic Investigation Reveals Alterations in the N-Glycoproteomic Network Induced by 2-Deoxy-D-Glucose in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Azido-galactose outperforms azido-mannose for metabolic labeling and targeting of hepatocellular carcinoma - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 19. fishersci.ca [fishersci.ca]
- 20. static.cymitquimica.com [static.cymitquimica.com]
